Cas no 89185-50-2 (Imidazo[1,2-a]pyrimidin-3-amine, 2-(4-methoxyphenyl)-7-methyl-)

Imidazo[1,2-a]pyrimidin-3-amine, 2-(4-methoxyphenyl)-7-methyl- structure
89185-50-2 structure
Product Name:Imidazo[1,2-a]pyrimidin-3-amine, 2-(4-methoxyphenyl)-7-methyl-
CAS No:89185-50-2
MF:C14H14N4O
MW:254.287162303925
CID:609557
PubChem ID:71322535
Update Time:2025-04-19

Imidazo[1,2-a]pyrimidin-3-amine, 2-(4-methoxyphenyl)-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyrimidin-3-amine, 2-(4-methoxyphenyl)-7-methyl-
    • 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine
    • 89185-50-2
    • DTXSID10752205
    • Inchi: 1S/C14H14N4O/c1-9-7-8-18-13(15)12(17-14(18)16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3
    • InChI Key: MHYAABWBQSTERQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=C(N)N2C=CC(C)=NC2=N1

Computed Properties

  • Exact Mass: 254.11676108g/mol
  • Monoisotopic Mass: 254.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 65.4Ų
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